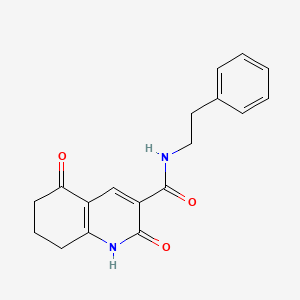![molecular formula C18H20ClIN2O2 B6043116 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6043116.png)
4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol, also known as CMPI, is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. CMPI is a member of the phenol class of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol is not fully understood, but it is thought to involve modulation of neurotransmitter activity in the brain. This compound has been found to bind to several different receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the norepinephrine α2 receptor. By modulating the activity of these receptors, this compound may be able to regulate mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been found to increase the expression of several genes involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol is that it has been shown to have a relatively low toxicity profile in animal studies. This makes it a promising candidate for further research as a potential therapeutic agent. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the investigation of this compound as a potential treatment for mood and anxiety disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol involves several steps, starting with the reaction of 4-(3-chlorophenyl)piperazine with formaldehyde to form 4-(3-chlorophenyl)-1-piperazinylmethyl alcohol. This intermediate is then reacted with 2-iodo-6-methoxyphenol in the presence of a base to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and several variations of the method have been reported.
Applications De Recherche Scientifique
4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol has been the subject of scientific research due to its potential use as a therapeutic agent. It has been investigated for its ability to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. This compound has also been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent.
Propriétés
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClIN2O2/c1-24-17-10-13(9-16(20)18(17)23)12-21-5-7-22(8-6-21)15-4-2-3-14(19)11-15/h2-4,9-11,23H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCNLAHPFNWCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6043035.png)
![2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6043051.png)
![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6043055.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6043067.png)
![5-{1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6043075.png)
![1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6043077.png)

![3-(4-fluorophenyl)-5-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6043093.png)
![1-(1-{[6-(4-hydroxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B6043099.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6043137.png)
